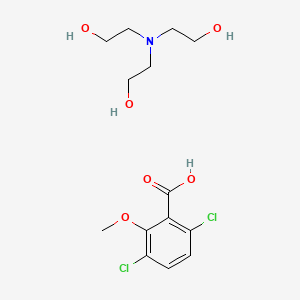
Dicamba-trolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicamba-trolamine is a synthetic herbicide used primarily for the control of annual and perennial broad-leaved weeds and brush species. It is a derivative of dicamba (3,6-dichloro-2-methoxybenzoic acid) and is known for its selective, systemic action, being absorbed through leaves and translocated throughout the plant . This compound has been widely used in various agricultural applications, including cotton, sugarcane, soybeans, sorghum, and cereals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dicamba-trolamine is synthesized by reacting dicamba with trolamine (triethanolamine). The reaction typically involves the esterification of dicamba with trolamine under controlled conditions. The process requires careful monitoring of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where dicamba and trolamine are mixed in stoichiometric ratios. The reaction mixture is then heated and stirred to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dicamba-trolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Dicamba-trolamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying herbicide behavior and interactions with other chemicals.
Biology: this compound is used in plant biology research to study its effects on plant growth and development.
Industry: It is widely used in agriculture for weed control, contributing to increased crop yields and reduced competition from unwanted plants
Mécanisme D'action
Dicamba-trolamine acts as a synthetic auxin, mimicking the natural plant hormone auxin. It is absorbed through the leaves and translocated throughout the plant, where it disrupts normal plant growth processes. The compound induces uncontrolled cell division and growth, leading to the death of the targeted weeds. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparaison Avec Des Composés Similaires
Dicamba: The parent compound, used widely as a herbicide.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties.
Triclopyr: A herbicide used for woody plant control.
Uniqueness: Dicamba-trolamine is unique due to its combination of dicamba and trolamine, which enhances its solubility and effectiveness. It offers a broader spectrum of weed control and is less prone to volatilization compared to dicamba alone .
Propriétés
Numéro CAS |
53404-29-8 |
|---|---|
Formule moléculaire |
C14H21Cl2NO6 |
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;3,6-dichloro-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6Cl2O3.C6H15NO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;8-4-1-7(2-5-9)3-6-10/h2-3H,1H3,(H,11,12);8-10H,1-6H2 |
Clé InChI |
ZMLZTMPXQOOCNI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















